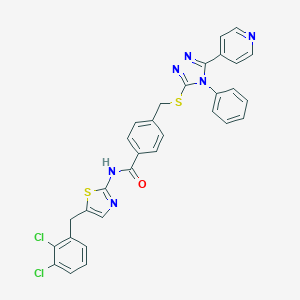
N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the target cells, leading to their death.
Biochemical and Physiological Effects:
N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and block the replication of viruses. It has also been shown to have an effect on the immune system, enhancing its activity against pathogens.
Advantages and Limitations for Lab Experiments
N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity. However, its limitations include its low solubility in water and its potential toxicity to cells.
Future Directions
There are several future directions for the research on N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide. These include studying its potential use as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and improving its solubility and bioavailability. Additionally, further research can be done to investigate its potential use as a fluorescent probe for the detection of metal ions.
Synthesis Methods
The synthesis of N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide involves the reaction of 2,3-dichlorobenzylamine with 2-mercaptobenzothiazole in the presence of triethylamine, followed by the reaction of the resulting product with 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in the presence of N,N-dimethylformamide. The final product is obtained by the reaction of the intermediate product with benzoyl chloride in the presence of triethylamine.
Scientific Research Applications
N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzamide has shown potential applications in various scientific research fields. It has been studied for its anticancer, antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C31H22Cl2N6OS2 |
|---|---|
Molecular Weight |
629.6 g/mol |
IUPAC Name |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C31H22Cl2N6OS2/c32-26-8-4-5-23(27(26)33)17-25-18-35-30(42-25)36-29(40)22-11-9-20(10-12-22)19-41-31-38-37-28(21-13-15-34-16-14-21)39(31)24-6-2-1-3-7-24/h1-16,18H,17,19H2,(H,35,36,40) |
InChI Key |
SNKWIWHCDHQOKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(=O)NC4=NC=C(S4)CC5=C(C(=CC=C5)Cl)Cl)C6=CC=NC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(=O)NC4=NC=C(S4)CC5=C(C(=CC=C5)Cl)Cl)C6=CC=NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)

![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
![N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285835.png)


![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)